molecular formula C13H17NO3 B1589315 Benzyl Morpholinoacetate CAS No. 53342-23-7

Benzyl Morpholinoacetate

Cat. No.: B1589315
CAS No.: 53342-23-7
M. Wt: 235.28 g/mol
InChI Key: UVCPKXGVBIUEIN-UHFFFAOYSA-N
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Description

Benzyl Morpholinoacetate is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol. It is also known as benzyl 2-morpholin-4-ylacetate. This compound is characterized by the presence of a benzyl group attached to a morpholinoacetate moiety, making it a valuable research chemical in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl Morpholinoacetate can be synthesized through the reaction of morpholine with benzyl 2-bromoacetate . The reaction typically involves the nucleophilic substitution of the bromine atom by the morpholine, resulting in the formation of this compound. The reaction conditions generally include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: Benzyl Morpholinoacetate undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl carbon is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Benzyl alcohol, benzaldehyde, and benzoic acid.

    Reduction: Benzyl morpholinoethanol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl Morpholinoacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Benzyl Morpholinoacetate involves its interaction with specific molecular targets and pathways. The benzyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular components. The morpholinoacetate moiety may also contribute to the compound’s biological activity by modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

    Benzyl Acetate: Similar in structure but lacks the morpholine ring.

    Morpholine Acetate: Contains the morpholine ring but lacks the benzyl group.

    Benzyl Morpholine: Contains both the benzyl and morpholine groups but lacks the acetate moiety.

Uniqueness: Benzyl Morpholinoacetate is unique due to the presence of both the benzyl and morpholinoacetate groups, which confer distinct chemical and biological properties

Biological Activity

Benzyl Morpholinoacetate (BMA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group and a morpholinoacetate moiety. This unique structure allows for various chemical interactions, contributing to its biological activity. The compound can undergo several reactions, including oxidation, reduction, and substitution, which can lead to the formation of active metabolites that interact with cellular components.

The biological activity of BMA is primarily attributed to its interaction with specific molecular targets and pathways. The morpholinoacetate moiety may modulate enzyme activity or receptor binding, influencing various biological processes. For instance, the benzyl group can undergo metabolic transformations that enhance its pharmacological effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is hypothesized to be a mechanism behind its antimicrobial effects.

Antiviral Activity

BMA has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry or assembly within host cells. This potential makes it a candidate for further exploration in antiviral drug development.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study conducted on the antibacterial activity of BMA showed promising results against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics.
  • Antiviral Screening :
    In a screening assay for antiviral compounds, BMA demonstrated significant inhibition of viral replication in cell cultures infected with influenza virus. The compound reduced viral titers by over 70% at concentrations below 100 µM .
  • Mechanistic Insights :
    Further mechanistic studies revealed that BMA interacts with key enzymes involved in bacterial metabolism, leading to inhibition of growth and viability in treated cultures. This interaction was confirmed through enzyme assays that measured the activity of target enzymes before and after treatment with BMA .

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
Benzyl AcetateLacks morpholine ringModerate antimicrobial properties
Morpholine AcetateContains morpholine but no benzylLimited biological activity
Benzyl MorpholineContains both groupsSimilar but less potent than BMA

This compound stands out due to its unique combination of structural features that confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

benzyl 2-morpholin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-13(10-14-6-8-16-9-7-14)17-11-12-4-2-1-3-5-12/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCPKXGVBIUEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434945
Record name Benzyl Morpholinoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53342-23-7
Record name Benzyl Morpholinoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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